H⁺/K⁺-ATPase Inhibitory Potency: 4-Oxo vs. 4-Amino Substituent
In the 1-arylpyrrolo[3,2-c]quinoline series, the 4-oxo quinolone analog 4b (closest structurally characterized surrogate for the target compound) exhibited an H⁺/K⁺-ATPase IC₅₀ of 33.4 ± 13.4 μM in lyophilized gastric vesicle assays [1]. In contrast, the 4-methylamino derivative 13a (SK&F 96356) showed an IC₅₀ of 0.18 ± 0.02 μM under identical assay conditions, representing an approximately 185-fold potency advantage for the 4-amino substitution [2]. The 4-chloro analog 6c showed only 25% inhibition at 1 μM, while the 4-unsubstituted analogs 9b and 9c retained intermediate activity (IC₅₀ values of 1.29 and 0.98 μM, respectively) [2]. Direct activity data for the 5-methyl-1-phenyl-4-oxo compound itself are not available in the open literature; the 4b data serve as the closest class-level proxy.
| Evidence Dimension | In vitro H⁺/K⁺-ATPase inhibition (lyophilized porcine gastric vesicles, pH 7.0) |
|---|---|
| Target Compound Data | Not directly reported; closest surrogate 4b (4-oxo, 6-OCH₃, 1-aryl): IC₅₀ = 33.4 ± 13.4 μM |
| Comparator Or Baseline | 13a (SK&F 96356, 4-NHCH₃): IC₅₀ = 0.18 ± 0.02 μM; 6c (4-Cl): 25% inhibition at 1 μM; 9c (4-H): IC₅₀ = 0.98 μM |
| Quantified Difference | ~185-fold lower potency for 4-oxo vs. 4-NHCH₃; ~34-fold lower vs. 4-H analog |
| Conditions | Porcine gastric (H⁺/K⁺)-ATPase in lyophilized vesicles; K⁺-stimulated ATPase assay at pH 7.0 |
Why This Matters
This ~185-fold potency differential defines the target compound's niche: it serves as a low-potency control or scaffold for SAR exploration, not as a competitive inhibitor candidate.
- [1] Leach, C. A.; et al. J. Med. Chem. 1992, 35 (10), 1845–1852. Compound 4b data. View Source
- [2] Leach et al. J. Med. Chem. 1992, Table I. IC₅₀ values for compounds 13a, 6c, 9b, 9c. View Source
